![molecular formula C32H39N5 B2959368 1-(4-Benzylpiperazin-1-yl)-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 305335-42-6](/img/structure/B2959368.png)

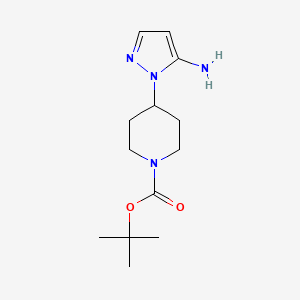

1-(4-Benzylpiperazin-1-yl)-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

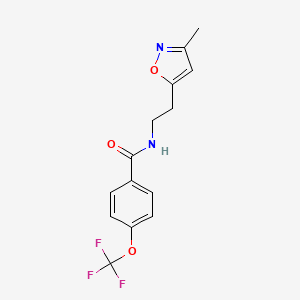

The compound “1-(4-Benzylpiperazin-1-yl)-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile” is a complex organic molecule. It contains a benzimidazole core, which is a type of heterocyclic aromatic organic compound. This type of compound is often found in various pharmaceuticals and it’s known for its wide range of biological activities .

科学的研究の応用

Chemical Synthesis and Labeling

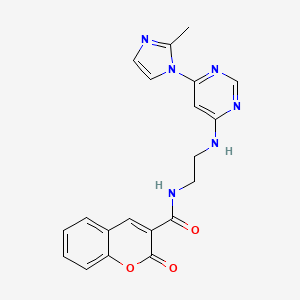

The chemical compound 1-(4-Benzylpiperazin-1-yl)-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile, due to its complex structure, might be involved in the synthesis and labeling of potent and selective inhibitors for various enzymes. For example, compounds have been developed for the treatment of conditions such as type-2 diabetes by inhibiting specific enzymes like 11β-hydroxysteroid dehydrogenase type 1. These compounds are prepared with isotopic labeling, such as carbon-13 and carbon-14, to facilitate studies in drug metabolism, pharmacokinetics, and bioanalytical research, providing a foundation for understanding the drug's behavior in biological systems (Latli et al., 2017).

Antimicrobial and Antifungal Activities

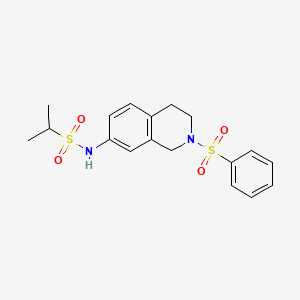

The structural motif present in this compound might contribute to antimicrobial and antifungal activities. Compounds with similar structures have been synthesized and evaluated for their efficacy against microbial pathogens. For instance, novel derivatives have been explored for their antimicrobial properties, providing insights into the potential therapeutic applications of such compounds (Al‐Azmi & Mahmoud, 2020).

Enzyme Inhibition and Antioxidant Properties

Benzimidazole derivatives, similar to the given compound, have been synthesized and studied for their potential as glucosidase inhibitors and antioxidants. These compounds exhibit significant in vitro antioxidant activities, and some have demonstrated inhibitory potential against α-glucosidase, suggesting their usefulness in managing conditions like diabetes and oxidative stress-related diseases (Özil et al., 2018).

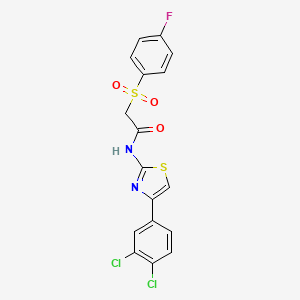

Antihypertensive and Adrenoceptor Antagonist Activities

Similar compounds have also been investigated for their potential as antihypertensive agents and alpha-1-adrenoceptor antagonists. These studies involve the synthesis of derivatives that exhibit high binding affinity for alpha-1-adrenoceptors, providing a pathway for the development of new antihypertensive medications (Chern et al., 1993).

作用機序

Target of Action

The compound contains a benzimidazole moiety, which is a structural element found in many biologically active substances . Benzimidazole derivatives are known to exhibit a wide spectrum of biological activities and have numerous therapeutic applications in medicine .

Biochemical Pathways

Without specific information on this compound, it’s difficult to determine the exact biochemical pathways it affects. Benzimidazole derivatives are known to interact with various biochemical pathways depending on their specific functional groups .

Result of Action

The result of the compound’s action would depend on its specific targets and mode of action. Given the wide range of biological activities exhibited by benzimidazole derivatives, the effects could be diverse .

Action Environment

The action, efficacy, and stability of a compound can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. Without specific data on this compound, it’s difficult to provide detailed information .

特性

IUPAC Name |

1-(4-benzylpiperazin-1-yl)-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H39N5/c1-3-4-5-6-7-11-16-27-25(2)28(23-33)31-34-29-17-12-13-18-30(29)37(31)32(27)36-21-19-35(20-22-36)24-26-14-9-8-10-15-26/h8-10,12-15,17-18H,3-7,11,16,19-22,24H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHKXXSZGBGTBDE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)N4CCN(CC4)CC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H39N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

493.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[5-(4-Chlorophenyl)-4-methyl-1,2-oxazol-3-yl]methanol](/img/structure/B2959287.png)

![2-(3-{[(Tert-butoxy)carbonyl]amino}-2-oxoazepan-1-yl)acetic acid](/img/structure/B2959292.png)

![2-fluoro-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2959293.png)

![2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-3-(2-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2959295.png)

![(5Z)-5-{[2-(4-bromo-2-fluorophenoxy)phenyl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B2959300.png)